Methyl 2,3-dimethylhexadec-2-enoate
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Overview
Description
Methyl 2,3-dimethylhexadec-2-enoate: is an organic compound with the molecular formula C19H36O2. It is an ester derived from hexadecenoic acid and methanol. This compound is characterized by its long carbon chain and the presence of a double bond, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,3-dimethylhexadec-2-enoate typically involves the esterification of 2,3-dimethylhexadec-2-enoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is then purified through distillation or recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2,3-dimethylhexadec-2-enoate can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to the corresponding saturated ester, Methyl 2,3-dimethylhexadecanoate, using hydrogenation catalysts such as palladium on carbon.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides or diols.
Reduction: Methyl 2,3-dimethylhexadecanoate.
Substitution: Corresponding substituted esters.
Scientific Research Applications
Chemistry: Methyl 2,3-dimethylhexadec-2-enoate is used as a precursor in the synthesis of various organic compounds. Its reactivity makes it valuable in the study of esterification and other organic reactions.
Biology: In biological research, this compound can be used to study lipid metabolism and the role of esters in biological systems. It may also serve as a model compound for studying the behavior of long-chain esters in biological membranes.
Medicine: While specific medical applications of this compound are limited, its derivatives may have potential in drug development, particularly in the design of lipid-based drug delivery systems.
Industry: In the industrial sector, this compound is used in the formulation of fragrances, flavors, and as an intermediate in the production of surfactants and lubricants.
Mechanism of Action
The mechanism of action of Methyl 2,3-dimethylhexadec-2-enoate involves its interaction with various molecular targets, depending on the context of its use. In chemical reactions, the ester group can undergo nucleophilic attack, leading to the formation of new compounds. In biological systems, it may interact with lipid membranes, influencing their fluidity and function.
Comparison with Similar Compounds
Methyl hexadec-2-enoate: Similar structure but lacks the methyl groups at positions 2 and 3.
Methyl 2,3-dimethylhexadecanoate: Saturated analog of Methyl 2,3-dimethylhexadec-2-enoate.
Ethyl 2,3-dimethylhexadec-2-enoate: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to the presence of the double bond and the methyl groups at positions 2 and 3. These structural features impart distinct chemical reactivity and physical properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
57289-46-0 |
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Molecular Formula |
C19H36O2 |
Molecular Weight |
296.5 g/mol |
IUPAC Name |
methyl 2,3-dimethylhexadec-2-enoate |
InChI |
InChI=1S/C19H36O2/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2)18(3)19(20)21-4/h5-16H2,1-4H3 |
InChI Key |
SZDCOGHMRNFKEI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=C(C)C(=O)OC)C |
Origin of Product |
United States |
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